molecular formula C25H22ClN3O4 B2467113 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol CAS No. 899391-96-9

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol

Cat. No.: B2467113
CAS No.: 899391-96-9
M. Wt: 463.92
InChI Key: OWHCUWSUPLEEFL-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and ethoxyphenoxy groups, as well as a phenol ring substituted with a chlorophenylmethoxy group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the ethoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with 2-ethoxyphenol.

    Formation of the phenol ring: This step involves the coupling of the pyrimidine intermediate with a chlorophenylmethoxy precursor, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol and amino groups can be oxidized under suitable conditions to form quinones and nitroso derivatives, respectively.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield an amino derivative.

Scientific Research Applications

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl]phenol: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.

    5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide: This compound shares the ethoxyphenoxy group but has a different overall structure and applications.

Uniqueness

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-2-31-21-8-3-4-9-22(21)33-23-14-28-25(27)29-24(23)19-11-10-18(13-20(19)30)32-15-16-6-5-7-17(26)12-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHCUWSUPLEEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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